

"2-Phenyl-1-(pyridin-2-yl)ethanone" basic properties

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Compound of Interest

Compound Name: **2-Phenyl-1-(pyridin-2-yl)ethanone**

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An In-Depth Technical Guide to **2-Phenyl-1-(pyridin-2-yl)ethanone**

Abstract

2-Phenyl-1-(pyridin-2-yl)ethanone, a heteroaromatic ketone, serves as a pivotal structural motif and versatile intermediate in the realms of organic synthesis and medicinal chemistry. Its unique architecture, featuring a phenyl ring, a pyridine ring, and a ketone linker, provides a scaffold capable of engaging in a variety of non-covalent interactions, such as π - π stacking and hydrogen bonding.^[1] This guide offers a comprehensive overview of the fundamental properties of **2-Phenyl-1-(pyridin-2-yl)ethanone**, including its physicochemical characteristics, synthesis, chemical reactivity, and spectroscopic profile. Furthermore, it delves into its significant applications, most notably as a precursor for biologically active molecules, including novel iron chelators with therapeutic potential against HIV-1.^[2] Detailed experimental protocols and safety guidelines are provided to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective use.

Nomenclature and Chemical Structure

- Systematic IUPAC Name: **2-Phenyl-1-(pyridin-2-yl)ethanone**^[1]
- CAS Number: 27049-45-2^[3]
- Molecular Formula: **C₁₃H₁₁NO**^[3]

- Synonyms: Benzyl 2-pyridyl ketone

The structure consists of an ethanone core substituted with a phenyl group at the C2 position and a pyridin-2-yl group at the C1 (carbonyl) position.

Physicochemical Properties

The core physical and chemical data for **2-Phenyl-1-(pyridin-2-yl)ethanone** are summarized below. This information is critical for its handling, reaction setup, and purification.

Property	Value	Source(s)
Molecular Weight	197.23 g/mol	[1] [3]
Appearance	Not specified; typically a solid at room temperature	General knowledge
Storage Temperature	Store in a dry, cool, and well-ventilated place	[4] [5]

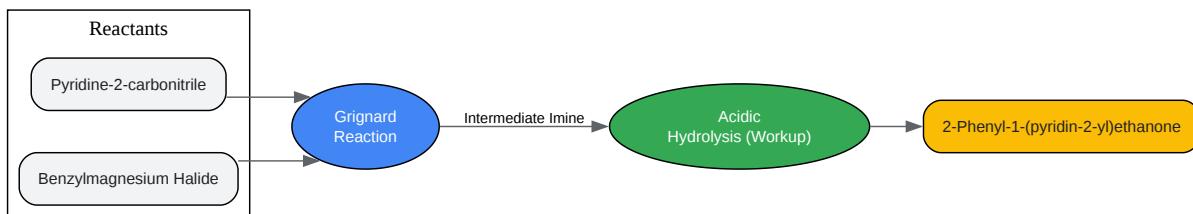
Further data such as melting point, boiling point, and specific solubility are not consistently reported across public datasheets and should be determined empirically for a given sample.

Synthesis and Chemical Reactivity

Synthetic Pathways

2-Phenyl-1-(pyridin-2-yl)ethanone is not a naturally occurring compound and must be synthesized. Its synthesis typically involves the formation of the C-C bond between the carbonyl carbon and the benzyl group. Common laboratory-scale strategies leverage organometallic reagents.

A prevalent and effective method involves the reaction of a benzyl Grignard reagent (benzylmagnesium halide) with a pyridine-2-carbonitrile. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbon of the nitrile. A subsequent acidic workup hydrolyzes the intermediate imine to yield the desired ketone.



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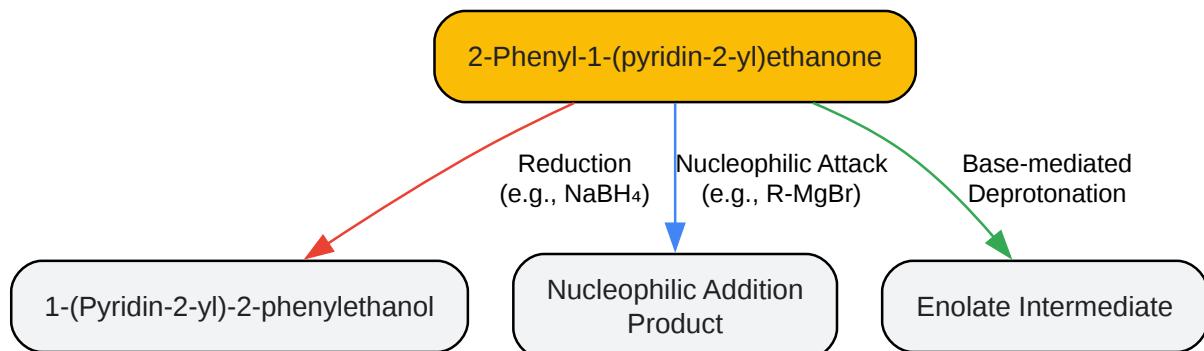
Caption: General workflow for Grignard-based synthesis.

Another viable route involves the reaction of 2-picoline (2-methylpyridine) with a strong base like n-butyllithium (nBuLi) to generate a nucleophilic carbanion, which can then react with a benzonitrile derivative, followed by hydrolysis.^[6]

Core Reactivity

The chemical behavior of **2-Phenyl-1-(pyridin-2-yl)ethanone** is dictated by its ketone functional group and the adjacent aromatic systems.

- **Reduction:** The ketone can be efficiently reduced to the corresponding secondary alcohol, 1-(pyridin-2-yl)-2-phenylethanol. This is a standard transformation achieved with common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the desired reaction conditions and tolerance of other functional groups.^[1]
- **Nucleophilic Addition:** The electrophilic carbonyl carbon is a prime target for attack by various nucleophiles (e.g., organometallics, cyanide, amines), providing a gateway to more complex molecular structures.^[1]
- **Enolate Formation:** The methylene protons (α -protons) adjacent to the carbonyl group are acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in subsequent alkylation or condensation reactions, allowing for further functionalization at the C2 position.



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Caption: Key chemical reactions of the title compound.

Spectroscopic Analysis

Spectroscopic data is essential for confirming the identity and purity of **2-Phenyl-1-(pyridin-2-yl)ethanone** after synthesis.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and pyridinyl rings, typically in the range of δ 7.0-8.5 ppm. A characteristic singlet for the two methylene (CH_2) protons would appear further upfield, likely between δ 4.0-4.5 ppm.
- ^{13}C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon around δ 190-200 ppm. Signals for the aromatic carbons will be observed in the δ 120-160 ppm region, while the methylene carbon will appear around δ 45-55 ppm.[7]
- Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a strong absorption band corresponding to the $\text{C}=\text{O}$ (ketone) stretch, typically found in the region of $1680\text{-}1700\text{ cm}^{-1}$. Absorptions for $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching from the aromatic rings will be seen in the $1400\text{-}1600\text{ cm}^{-1}$ range.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) corresponding to its molecular weight (197.23 g/mol).[3]

Applications and Biological Significance

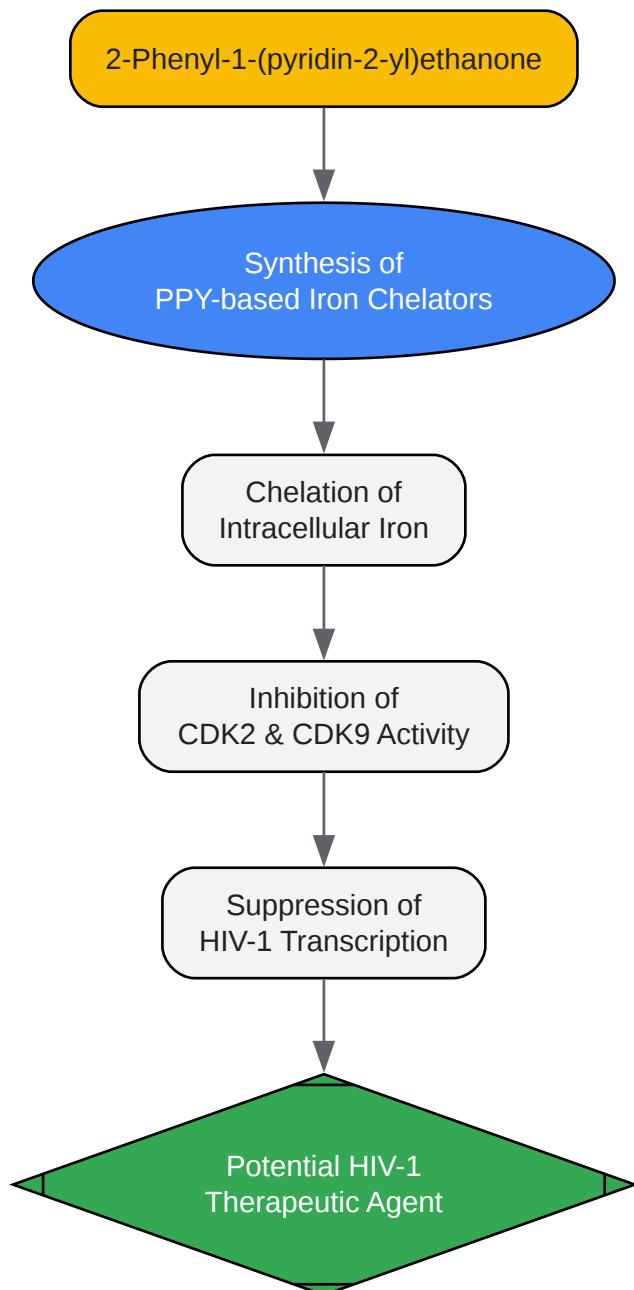
This compound is primarily valued as a versatile building block for constructing more complex molecules.^[1] Its significance in drug development is particularly noteworthy.

Intermediate in Medicinal Chemistry

The structure is a valuable scaffold for designing molecules that can interact with biological targets such as enzymes and receptors. The pyridine ring can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and π - π stacking interactions, making it a privileged fragment in drug design.^[1]

HIV-1 Transcription Inhibition

A key application of this scaffold is in the development of novel HIV-1 inhibitors. Research has demonstrated that Phenyl-1-pyridin-2-yl-ethanone-based iron chelators can significantly inhibit HIV-1 transcription.^[2] These compounds function by chelating intracellular iron, which in turn inhibits the activity of cyclin-dependent kinases CDK2 and CDK9. CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which is hijacked by the HIV-1 Tat protein to activate viral gene transcription. By inhibiting these kinases, the compounds suppress the production of viral components. This mechanism represents a promising therapeutic strategy against HIV-1.^[2]



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Caption: Pathway from intermediate to therapeutic application.

Safety and Handling

Proper handling of **2-Phenyl-1-(pyridin-2-yl)ethanone** is imperative in a laboratory setting. The following information is synthesized from available Safety Data Sheets (SDS).

- GHS Hazard Classification:
 - Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[8]
 - Skin Irritation (Category 2), H315: Causes skin irritation.[9]
 - Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[9]
 - Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[9]
- Precautionary Measures:
 - Prevention: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[8]
 - Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[5]
 - Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and acid chlorides.[5]
- First-Aid Procedures:
 - If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
 - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. [9]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]

Experimental Protocols

Protocol: Synthesis via Grignard Reaction

This protocol describes a general procedure for the synthesis of **2-Phenyl-1-(pyridin-2-yl)ethanone** from pyridine-2-carbonitrile and benzylmagnesium chloride.

Materials:

- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Benzyl chloride
- Pyridine-2-carbonitrile
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard glassware for anhydrous reactions (oven-dried)

Procedure:

- Grignard Reagent Preparation:
 - Set up a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen.
 - Place magnesium turnings (1.1 eq) in the flask.
 - Add a solution of benzyl chloride (1.0 eq) in anhydrous THF via the dropping funnel. A small crystal of iodine may be added to initiate the reaction.
 - Causality: Anhydrous conditions are critical as Grignard reagents react violently with water. THF is the solvent of choice as it solvates the magnesium complex, facilitating the

reaction.

- Once the exothermic reaction begins, add the remaining benzyl chloride solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
- Reaction with Nitrile:
 - Cool the Grignard solution to 0 °C using an ice bath.
 - Slowly add a solution of pyridine-2-carbonitrile (1.0 eq) in anhydrous THF via the dropping funnel.
 - Causality: The reaction is highly exothermic; slow addition at low temperature is necessary to control the reaction rate and prevent side reactions.
 - After addition, allow the mixture to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates consumption of the starting material.
- Workup and Purification:
 - Cool the reaction mixture again to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl. This step hydrolyzes the intermediate imine-magnesium salt.
 - Causality: The acidic workup protonates the intermediate, leading to hydrolysis. It must be done slowly and at a low temperature to manage the heat evolved.
 - Continue adding acid until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 1 hour to complete hydrolysis.
 - Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic layers and wash with saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

- Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure ketone.
- Characterization:
 - Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and IR spectroscopy, comparing the data to expected values.

Conclusion

2-Phenyl-1-(pyridin-2-yl)ethanone is a compound of significant utility, bridging the gap between simple starting materials and complex, high-value molecules. Its straightforward synthesis, predictable reactivity, and the strategic importance of its structural motifs make it an indispensable tool for chemists. The demonstrated application of its derivatives as potent HIV-1 transcription inhibitors underscores its relevance in modern drug discovery and highlights the potential for further exploration of this versatile chemical scaffold. This guide provides the foundational knowledge necessary for its safe and effective application in a research and development context.

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